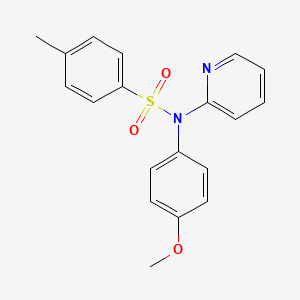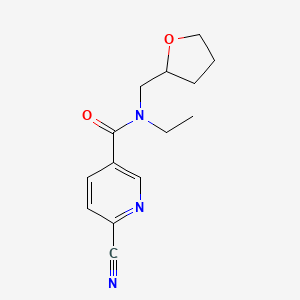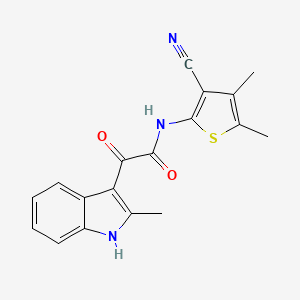![molecular formula C17H17NO2S B5395398 N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5395398.png)
N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide, also known as CP 55,940, is a synthetic cannabinoid that is widely used in scientific research. It was first synthesized in the 1980s and has since been used to study the endocannabinoid system and its role in various physiological processes.
Mecanismo De Acción
N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various physiological effects. CB1 receptors are mainly found in the brain and are involved in the regulation of pain, mood, and memory, while CB2 receptors are mainly found in the immune system and are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940 has been shown to have various biochemical and physiological effects, including:
- Analgesic effects: N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940 has been shown to reduce pain in animal models of neuropathic pain and inflammation.
- Appetite stimulation: N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940 has been shown to increase appetite in animal models.
- Memory impairment: N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940 has been shown to impair memory in animal models.
- Anti-inflammatory effects: N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940 has been shown to reduce inflammation in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940 has several advantages and limitations for lab experiments. Some of the advantages include:
- Potency: N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940 is a potent agonist of the cannabinoid receptors, making it useful for studying the effects of cannabinoids on the body.
- Selectivity: N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940 has a high degree of selectivity for the cannabinoid receptors, making it useful for studying the specific effects of cannabinoid receptor activation.
- Stability: N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940 is stable and can be stored for long periods of time.
Some of the limitations of N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940 include:
- Side effects: N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940 can have side effects such as memory impairment and appetite stimulation, which can complicate experimental results.
- Specificity: N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940 is not a natural cannabinoid and may not accurately reflect the effects of endogenous cannabinoids.
- Legal restrictions: N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940 is a controlled substance in many countries and requires special permits for use in scientific research.
Direcciones Futuras
There are several future directions for research involving N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940. Some of these include:
- Studying the effects of N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940 on different physiological processes such as sleep and anxiety.
- Investigating the potential therapeutic applications of N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940 for conditions such as chronic pain and inflammation.
- Developing new synthetic cannabinoids based on the structure of N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940 to study the endocannabinoid system and its role in various physiological processes.
Métodos De Síntesis
The synthesis of N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940 involves several steps. The first step is the synthesis of 2-thienylcarbonyl chloride from 2-thiophenecarboxylic acid. The second step involves the reaction of 4-aminophenylcyclopentanecarboxamide with the 2-thienylcarbonyl chloride to form N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940.
Aplicaciones Científicas De Investigación
N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide 55,940 is used in scientific research to study the endocannabinoid system, which is a complex signaling system that regulates various physiological processes such as appetite, pain, mood, and memory. It is also used to study the effects of cannabinoids on the brain and behavior.
Propiedades
IUPAC Name |
N-[4-(thiophene-2-carbonyl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c19-16(15-6-3-11-21-15)12-7-9-14(10-8-12)18-17(20)13-4-1-2-5-13/h3,6-11,13H,1-2,4-5H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXVLOALSQYGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5395322.png)
![3-[4-(benzyloxy)phenyl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5395326.png)
![4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5395331.png)
![6-(2-bromobenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5395338.png)


![N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide](/img/structure/B5395362.png)

![5-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine](/img/structure/B5395367.png)

![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanamide](/img/structure/B5395376.png)

